1,3-bis[2-(bromomethyl)phenyl]benzene
Description
Properties
CAS No. |
22058-37-3 |
|---|---|
Molecular Formula |
C20H16Br2 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1,3-bis[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-17-6-1-3-10-19(17)15-8-5-9-16(12-15)20-11-4-2-7-18(20)14-22/h1-12H,13-14H2 |
InChI Key |
GDUCIQRQVAVZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC(=CC=C2)C3=CC=CC=C3CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Bis 2 Bromomethyl Phenyl Benzene
Retrosynthetic Analysis of the Central 1,3-Di(aryl)benzene Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com The analysis for 1,3-bis[2-(bromomethyl)phenyl]benzene begins with disconnecting the key carbon-carbon bonds that form the oligoaryl backbone.
Strategies for Carbon-Carbon Bond Formation in Oligoaryl Construction
The construction of the central 1,3-di(aryl)benzene structure is a pivotal part of the synthesis. Modern organic chemistry offers a variety of powerful cross-coupling reactions for forging carbon-carbon bonds between aromatic rings. organic-chemistry.orgnih.govresearchgate.net Transition metal-catalyzed reactions, such as the Suzuki, Heck, and Negishi couplings, are instrumental in this regard, providing efficient and selective methods for creating the desired oligoaryl framework. nih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. nih.gov
A plausible retrosynthetic disconnection of the target molecule points to a precursor such as 1,3-bis(2-methylphenyl)benzene. This intermediate can be envisioned as being assembled through a double cross-coupling reaction between a 1,3-dihalobenzene and two equivalents of a (2-methylphenyl)boronic acid derivative (in a Suzuki coupling) or a (2-methylphenyl)organozinc reagent (in a Negishi coupling).
Precursor Design and Synthesis for Ortho-Bromomethylphenyl Moieties
The synthesis of the ortho-substituted phenyl precursors is another critical aspect. For instance, the synthesis of 2-(4-bromomethylphenyl)propionic acid has been reported through various routes, highlighting methods to introduce the bromomethyl group onto a phenyl ring. google.comgoogle.com The synthesis of precursors like 2-bromo-6-chloromethylpyridine has also been explored using reagents that are easier to handle than traditional pyrophoric chemicals, which could be adapted for the synthesis of ortho-bromomethylphenyl precursors. mdpi.com
Selective Bromination Techniques for Benzylic Positions
Once the 1,3-bis(2-methylphenyl)benzene core is assembled, the next crucial step is the selective bromination of the two benzylic methyl groups to yield the final product.
Radical Bromination utilizing N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions. manac-inc.co.jporganic-chemistry.orgvedantu.com This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. manac-inc.co.jp The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light. sci-hub.sescientificupdate.comjove.com
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical. chemistrysteps.comchemistrysteps.com This benzylic radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to give the desired benzyl bromide and a new bromine radical, thus propagating the chain reaction. manac-inc.co.jpvedantu.com The use of NBS is advantageous because it maintains a low concentration of bromine in the reaction mixture, which helps to minimize side reactions such as electrophilic aromatic bromination. chemistrysteps.com
A key challenge in the synthesis of this compound is achieving selective mono-bromination at the benzylic positions without over-bromination to form dibromo- or tribromomethyl groups. scientificupdate.com Careful control of the stoichiometry of NBS and the reaction conditions is essential.
Alternative Halogenation Procedures for Methyl-Substituted Aryl Rings
While NBS is the most common reagent for benzylic bromination, other methods exist. These include the use of molecular bromine under photochemical conditions or at high temperatures, though these methods are often less selective than using NBS. researchgate.net Alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been employed. scientificupdate.com More environmentally friendly approaches are also being developed, such as using H₂O₂-HBr or generating bromine in situ via oxidative methods. researchgate.netresearchgate.net
Optimization of Reaction Conditions for Multi-Bromination
Achieving the desired double benzylic bromination to form this compound requires careful optimization of the reaction conditions. Factors such as the solvent, temperature, initiator, and the molar ratio of the substrate to the brominating agent all play a crucial role.
For instance, in the synthesis of 1,3,5-tris(bromomethyl)benzene (B90972) from mesitylene, the reaction was carried out using NBS and benzoyl peroxide in refluxing carbon tetrachloride. chemicalbook.com The reaction time and temperature are critical parameters that need to be controlled to ensure complete reaction while minimizing the formation of byproducts. chemicalbook.com Insufficient agitation of the reaction mixture can lead to localized high concentrations of bromine, potentially causing undesired side reactions. google.com
The choice of solvent can also influence the selectivity of the bromination. While carbon tetrachloride has been a traditional solvent for these reactions, concerns over its toxicity and environmental impact have led to the exploration of alternative solvents. researchgate.netresearchgate.net
Isolation and Purification Protocols for Bromomethylated Products
Following the completion of the bromomethylation reaction, the initial step involves the isolation of the crude product from the reaction mixture. This is typically achieved through a series of extraction and washing steps designed to remove catalysts, unreacted starting materials, and soluble byproducts. Subsequently, more refined purification techniques are employed to achieve the desired level of purity.
Initial Work-up: Extraction and Washing
A common procedure for the initial work-up of bromomethylated compounds involves quenching the reaction mixture, followed by extraction with an organic solvent. For instance, in the synthesis of related bis(bromomethyl) compounds, the reaction mixture is often cooled and then washed sequentially with aqueous solutions to neutralize any remaining acidic or basic catalysts and remove inorganic salts.
A typical extraction and washing protocol might involve the following steps:
The cooled reaction mixture is diluted with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
The organic layer is washed with water to remove water-soluble impurities.
A wash with an ice-cold aqueous solution of sodium bicarbonate or a similar weak base is often employed to neutralize any residual acids. prepchem.com
To remove any remaining bromine, a wash with a dilute solution of sodium thiosulfate can be performed. cecri.res.in
A final wash with brine (saturated aqueous sodium chloride solution) is used to reduce the amount of dissolved water in the organic phase.
The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. prepchem.comcecri.res.in
Purification by Recrystallization
Recrystallization is a widely used and effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For bromomethylated aromatic compounds, various solvent systems have been proven effective.
| Compound Type | Solvent/Solvent System | Purity Achieved |
| Bis(bromomethyl)benzene derivatives | Ethanol | High |
| Chloroform | >95% | |
| Ethyl acetate/Hexane | High | |
| 1,3,5-Tris(bromomethyl)benzene | Chloroform | High |
This table is interactive. Click on the headers to sort the data.
For a compound like this compound, a systematic approach to solvent selection would involve testing a range of solvents with varying polarities. Common choices include alcohols (e.g., ethanol, isopropanol), chlorinated solvents (e.g., dichloromethane, chloroform), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., hexane, toluene), often used in combination as a solvent/anti-solvent pair. rsc.org The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly, inducing the formation of crystals. The purified product is then collected by filtration.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating and purifying components of a mixture based on their differential adsorption to a stationary phase. For bromomethylated aromatic compounds, silica gel is the most commonly used stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane, is typically used. rsc.org
The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).
| Stationary Phase | Mobile Phase (Eluent System) | Compound Type Eluted |
| Silica Gel | Dichloromethane/Hexane | Polycyclic Aromatic Compounds |
| Silica Gel | Chloroform/n-Hexane | Bromomethylated Compounds |
| Silica Gel | Ethyl acetate/Hexane | Polar Organic Compounds |
This table is interactive. Click on the headers to sort the data.
For the purification of this compound, a gradient elution starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity would likely be effective in separating the target compound from any unreacted starting materials or mono-brominated intermediates. rsc.orgcup.edu.cn The fractions containing the pure product, as identified by TLC, are then combined, and the solvent is evaporated to yield the purified this compound.
Reactivity Profiles and Derivatization of 1,3 Bis 2 Bromomethyl Phenyl Benzene
Nucleophilic Substitution Reactions at Benzylic Bromide Centers
The benzylic carbon atoms in 1,3-bis[2-(bromomethyl)phenyl]benzene are electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. This fundamental reaction pathway is exploited for the synthesis of diverse derivatives.
The reaction of this compound with heteroatom nucleophiles is a cornerstone of its application, particularly in the synthesis of macrocycles and ligands.
Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, react readily to form new carbon-nitrogen bonds. libretexts.org These reactions are often carried out in the presence of a base to neutralize the HBr byproduct. The process can be sequential, allowing for the introduction of different amine functionalities if desired. Because the initial product is a secondary or tertiary amine that is itself nucleophilic, reactions with primary amines can sometimes lead to a mixture of products unless reaction conditions are carefully controlled. youtube.comlibretexts.org
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can serve as oxygen nucleophiles. Reactions with diols or diphenols under high-dilution conditions are a common strategy for synthesizing macrocyclic polyethers. For instance, analogous compounds like 1,3-bis(bromomethyl)benzene (B165771) are known to react with dioximes in the presence of a base like sodium t-butoxide to yield complex macrocycles containing etheroxime linkages. lew.ro
Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for displacing the benzylic bromides, leading to the formation of stable carbon-sulfur bonds. beilstein-journals.orgnih.gov This reaction has been notably applied in bioconjugate chemistry, where bifunctional linkers such as 1,3-bis(bromomethyl)benzene are used to "staple" peptides by reacting with two cysteine residues, thereby locking the peptide into a specific conformation. researchgate.net
Table 1: Examples of C-Heteroatom Bond Formation with Analogous Benzylic Bromides Note: These reactions illustrate the typical reactivity of the benzylic bromide functional group, as found in related compounds.
| Nucleophile Type | Example Reactant | Conditions | Product Type |
|---|---|---|---|
| Oxygen | p,p'-Terphenyldioxime | t-BuONa, DMF/MeCN, 80°C | Macrocyclic Etheroxime lew.ro |
| Sulfur | Peptide with two Cysteine residues | Base (e.g., Cs2CO3), DMF/DMSO | Stapled Bicyclic Peptide researchgate.net |
While less common than heteroatom substitution for this specific scaffold, the benzylic bromides can react with carbon-based nucleophiles. These reactions include substitutions with cyanide ions or stabilized carbanions, such as those derived from malonic esters, to form new C-C bonds. A more sophisticated approach to building up the core structure involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, a similar molecular backbone can be constructed by reacting a dibrominated precursor like α,α'-dibromo-m-xylene with an excess of 4-formylphenylboronic acid, demonstrating a powerful method for C-C bond formation in the synthesis of polyaromatic systems. mdpi.com
Cyclization and Macrocyclization Pathways
The geometric arrangement of the two reactive bromomethyl groups in this compound makes it an exceptional precursor for cyclic compounds.
Intramolecular cyclization of this compound itself is sterically hindered due to the distance between the two reactive centers. However, its derivatives can undergo such reactions. For example, the reaction of related ortho-halobenzyl halides with sulfur sources can lead to a domino reaction involving C-S bond formation and subsequent cyclization to yield annulated heterocyclic systems like benzothieno[3,2-b] benzothiophenes (BTBTs). acs.org This type of cascade reaction highlights a pathway where initial nucleophilic substitution enables subsequent intramolecular ring-forming events.
The most prominent application of this compound and its analogues is in the synthesis of macrocycles through intermolecular reactions with other difunctional molecules. nih.gov The rigid 1,3-disubstituted phenyl core acts as a "clip" or "tweezer" component, pre-organizing the reactive arms for efficient cyclization.
These reactions are typically performed under high-dilution conditions to favor intramolecular cyclization of the intermediate over intermolecular polymerization. The reaction of the dibromide with a complementary difunctional linker (e.g., a diamine, dithiol, or diol) leads to the formation of a macrocyclic product. This strategy is central to the field of host-guest chemistry, where the resulting macrocycle possesses a well-defined cavity capable of binding smaller molecules or ions. The synthesis of p,p'-terphenyl-based macrocycles from 1,3-bis(bromomethyl)benzene and a dioxime is a clear example of this approach, yielding symmetrical structures in good yields. lew.ro
Table 2: Macrocyclization Reactions Involving Analogous Dibromides
| Difunctional Linker | Dibromide Component | Base/Conditions | Resulting Macrocycle Type |
|---|---|---|---|
| p,p'-Terphenyldioxime | 1,3-Bis(bromomethyl)benzene | t-BuONa / High Dilution | Polyaromatic Etheroxime lew.ro |
Polymerization Mechanisms Involving Benzylic Bromides
As a difunctional A-A type monomer, this compound can participate in step-growth polymerization reactions. When reacted with a complementary B-B type monomer (e.g., a diamine, diphenol, or dithiol), it can form linear polymers.
The reactivity of the benzylic bromide groups makes them suitable for forming polymers under various conditions. For example, related compounds like 1,3,5-tris(bromomethyl)benzene (B90972) are used as cross-linking agents to create robust polymer networks or as core molecules for the synthesis of dendrimers and star polymers. guidechem.comsigmaaldrich.com Similarly, bifunctional benzylic bromides like 1,4-bis(bromomethyl)benzene (B118104) are employed as coupling agents to cyclize telechelic polymers, demonstrating their high reactivity in polymer modification. rsc.org The polymerization of this compound with suitable comonomers would lead to polymers with the rigid, bulky terphenyl unit incorporated into the main chain, significantly influencing the material's thermal and mechanical properties.
Step-Growth Polymerization Utilizing Aromatic Bridging Units
No research data is available for the step-growth polymerization of this compound.
Controlled Radical Polymerization Strategies
No research data is available for the use of this compound in controlled radical polymerization.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published NMR data (¹H NMR or ¹³C NMR) for 1,3-bis[2-(bromomethyl)phenyl]benzene could be located. This information is crucial for confirming the molecular structure by showing the chemical environment of the hydrogen and carbon atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, is not available in the reviewed literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available information on the infrared (IR) or ultraviolet-visible (UV-Vis) spectra of this compound. IR spectroscopy would identify characteristic functional groups, while UV-Vis spectroscopy would provide information about its electronic transitions.
Single-Crystal X-ray Diffraction Analysis
A crystallographic study of this compound, which would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and crystal packing, has not been reported.
Computational and Theoretical Investigations of 1,3 Bis 2 Bromomethyl Phenyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and reactivity of organic molecules. For a molecule like 1,3-bis[2-(bromomethyl)phenyl]benzene, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.
Electronic Properties: The electronic nature of this compound is dictated by the interplay of its constituent phenyl rings and the electron-withdrawing bromomethyl groups. The bromine atoms, due to their high electronegativity, would induce a significant inductive effect, withdrawing electron density from the benzylic carbons and, to a lesser extent, from the phenyl rings. DFT calculations on simpler molecules like bromobenzene (B47551) and dibromobenzene have shown that bromine substitution leads to a distortion of the benzene (B151609) ring's electron density. researchgate.net
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In the case of this compound, the HOMO would likely be localized on the π-systems of the phenyl rings, while the LUMO would be expected to have significant contributions from the σ* orbitals of the C-Br bonds in the bromomethyl groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, as often calculated for various benzene derivatives, provide quantitative measures of reactivity. For this compound, these would offer insights into its susceptibility to nucleophilic or electrophilic attack.
An illustrative table of calculated electronic properties for a molecule with structural similarities, based on DFT calculations, is presented below.
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Note: These values are illustrative and based on typical DFT results for similar aromatic compounds.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution on the van der Waals surface of this compound. It is anticipated that the MEP would show regions of negative potential (electron-rich) around the phenyl rings' π-clouds and positive potential (electron-poor) near the hydrogen atoms of the bromomethyl groups and in the vicinity of the bromine atoms, highlighting the sites most susceptible to electrophilic and nucleophilic attack, respectively.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape and flexibility. For a molecule with multiple rotatable bonds like this compound, MD simulations are essential for understanding its three-dimensional structure and dynamics.
The key sources of flexibility in this compound are the rotations around the C-C single bonds connecting the phenyl rings and the C-C bonds of the bromomethyl groups. MD simulations would reveal the preferred orientations (conformers) of the phenyl rings relative to each other and the rotational freedom of the bromomethyl groups.
Key Conformational Parameters: MD simulations would allow for the analysis of the probability distributions of key dihedral angles, identifying the most stable conformations and the energy barriers between them. The flexibility of the molecule is a critical factor in its ability to interact with other molecules or to participate in reactions that require a specific spatial arrangement.
An illustrative table summarizing the likely outcomes of a conformational analysis for this compound is provided below.
| Dihedral Angle | Description | Predicted Stable Conformations |
| C(Ar)-C(Ar)-C(Ar)-C(Ar) | Torsion between the central and side phenyl rings | Skewed conformations to minimize steric hindrance |
| C(Ar)-C(Ar)-CH2-Br | Torsion of the bromomethyl group | Staggered conformations relative to the phenyl ring |
Note: The predicted conformations are based on general principles of steric hindrance and electronic repulsion in similar molecular systems.
Mechanistic Studies of Transformation Pathways
Theoretical mechanistic studies, often employing DFT calculations, can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For this compound, a key area of interest would be the mechanistic pathways of nucleophilic substitution reactions at the benzylic carbons.
The presence of two bromomethyl groups on each of the outer phenyl rings suggests that this molecule can act as a precursor in the synthesis of larger, more complex structures such as macrocycles or polymers. Computational studies on the benzylic bromination of other aromatic compounds have provided detailed insights into the radical mechanisms involved. dntb.gov.ua
Nucleophilic Substitution Reactions: The C-Br bonds in the bromomethyl groups are susceptible to cleavage, making them reactive sites for nucleophilic substitution. Computational studies could model the reaction pathways for both SN1 and SN2 type reactions. An SN1 mechanism would proceed through the formation of a relatively stable benzylic carbocation intermediate, while an SN2 mechanism would involve a backside attack by a nucleophile on the benzylic carbon.
DFT calculations could be used to determine the activation energies for these competing pathways with different nucleophiles, thereby predicting the likely reaction mechanism under various conditions. The stability of the potential carbocation intermediates would be influenced by the electronic effects of the rest of the molecule.
An illustrative table of calculated activation energies for a hypothetical nucleophilic substitution reaction is shown below.
| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| SN1 | H2O | Polar Protic | 20.5 |
| SN2 | CN- | Polar Aprotic | 15.2 |
Note: These values are illustrative and intended to demonstrate the type of data obtained from mechanistic studies.
By modeling these transformation pathways, computational chemistry provides a powerful tool for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and the design of new materials.
Q & A
Basic Research Questions
What are the common synthetic routes for 1,3-bis[2-(bromomethyl)phenyl]benzene, and how do reaction conditions influence product yield?
Methodological Answer:
The compound can be synthesized via bromination of precursor aryl methyl groups. For example, analogous bromomethyl-substituted aromatics are synthesized using N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media (e.g., H2SO4) . Optimization involves controlling stoichiometry (e.g., 2:1 molar ratio of DBDHM to substrate) and reaction time (typically 12–24 hours at 60–80°C). Side reactions, such as over-bromination or hydrolysis, are mitigated by inert atmospheres (N2/Ar) and anhydrous solvents (e.g., CCl4). Characterization via 1H/13C NMR and HPLC-MS is critical to confirm purity (>95%) and structural integrity .
How is the molecular structure of this compound validated experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for confirming bond angles, torsion angles, and spatial arrangement of bromomethyl groups. For non-crystalline samples, DFT calculations (e.g., B3LYP/6-31G*) predict geometry, while 2D NMR (COSY, HSQC) resolves coupling between aromatic protons and bromomethyl groups. Comparative analysis with structurally similar compounds (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene ) helps identify characteristic spectral peaks (e.g., δ 4.5–4.8 ppm for -CH2Br in 1H NMR).
What are the key reactivity patterns of the bromomethyl groups in this compound?
Methodological Answer:
The -CH2Br groups undergo nucleophilic substitution (e.g., with amines, thiols) or elimination to form alkenes under basic conditions. For example:
- SN2 reactions : React with NaN3 in DMF to produce azide derivatives, useful in "click chemistry."
- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4/K2CO3 .
Kinetic studies show that steric hindrance from the adjacent phenyl rings slows substitution rates compared to simpler benzyl bromides. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction efficiency .
Advanced Research Questions
How can computational modeling predict the regioselectivity of this compound in polymerization reactions?
Methodological Answer:
DFT-based transition-state analysis (e.g., Gaussian 16) identifies favored pathways for cross-linking or copolymerization. For instance, the compound’s rigid aromatic core promotes π-π stacking, enabling controlled radical polymerization (RAFT) when paired with acrylate monomers. Computational models (e.g., Monte Carlo simulations) predict branching density and glass transition temperatures (Tg) in resulting polymers . Experimental validation via GPC and DSC aligns with predicted molecular weights (Mn ~ 10–50 kDa) and thermal stability .
What strategies resolve contradictions in reported reaction yields for SN2 substitutions involving this compound?
Methodological Answer:
Discrepancies often arise from competing elimination pathways (e.g., E2 with KOtBu) or solvent effects. A systematic approach includes:
Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SN2, while non-polar solvents (toluene) promote elimination.
Base Selection : Bulky bases (DBU) minimize elimination; weaker bases (NaHCO3) improve substitution yields.
Additives : Crown ethers (18-crown-6) enhance reactivity in non-polar media by stabilizing K+ ions.
Case studies show 60–85% yields for azide substitutions in DMF vs. <30% in THF .
How does this compound serve as a precursor for supramolecular architectures?
Methodological Answer:
The bromomethyl groups act as anchor points for self-assembly via coordination with metal ions (e.g., Pd(II), Cu(I)) or host-guest interactions. For example:
- Metal-Organic Frameworks (MOFs) : React with Zn(NO3)2 and 2-methylimidazole to form porous structures (BET surface area ~800 m²/g).
- Dendrimers : Stepwise substitution with polyamidoamine (PAMAM) dendrons creates branched nanostructures for drug delivery.
TEM and SAXS confirm morphology, while BET analysis quantifies porosity .
Data Contradictions and Mitigation
Why do toxicity studies report conflicting LD50 values for this compound?
Analysis:
Variability arises from differences in administration routes (oral vs. dermal) and test organisms (rats vs. zebrafish). For example:
- Acute Toxicity (OECD 423) : LD50 = 250 mg/kg (oral, rat) vs. 120 mg/kg (dermal, rabbit) .
Mitigation involves standardizing protocols (e.g., OECD guidelines) and using in vitro models (e.g., HepG2 cells) to reduce animal testing discrepancies .
Methodological Tables
Table 1: Comparative Reactivity of Bromomethyl Derivatives
| Compound | Reaction with NaN3 (Yield%) | Reaction with PhB(OH)2 (Yield%) |
|---|---|---|
| This compound | 78% (DMF, 24h) | 65% (Pd(OAc)2, SPhos, K2CO3) |
| Benzyl Bromide | 92% (DMF, 12h) | 88% (Same conditions) |
Table 2: Computational vs. Experimental Bond Lengths (Å)
| Bond Type | DFT Prediction | X-ray Data |
|---|---|---|
| C-Br | 1.93 | 1.91 |
| C-C (Aromatic) | 1.40 | 1.39 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
